![molecular formula C13H23NO4 B1272314 1-Boc-Piperidin-3-Ylpropionic Acid CAS No. 352004-58-1](/img/structure/B1272314.png)
1-Boc-Piperidin-3-Ylpropionic Acid
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Overview
Description
1-Boc-Piperidin-3-Ylpropionic Acid, also known as Boc-3-AP, is an organic compound with the chemical formula C13H23NO4 . It has a molecular weight of 257.33 g/mol . The compound is used in proteomics research.
Synthesis Analysis
Piperidones, which include 1-Boc-Piperidin-3-Ylpropionic Acid, serve as precursors to the piperidine ring, a common moiety in many alkaloid natural products and drug candidates . Over the years, significant efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The molecular structure of 1-Boc-Piperidin-3-Ylpropionic Acid consists of a piperidine ring, which is a six-membered ring that includes five methylene groups (-CH2-) and one amine group (-NH-) .Physical And Chemical Properties Analysis
1-Boc-Piperidin-3-Ylpropionic Acid has a molecular weight of 257.33 g/mol . The compound has a boiling point of 386.4ºC at 760 mmHg and a density of 1.102 g/cm3 .Scientific Research Applications
Proteomics Research
1-Boc-Piperidin-3-Ylpropionic Acid is utilized in proteomics, which involves the study of proteomes and their functions. The compound’s intricate structure allows for its application in the identification and quantification of proteins, understanding protein-protein interactions, and the investigation of post-translational modifications .
Pharmacological Applications
In pharmacology, this compound is integral in the synthesis of piperidine derivatives, which are present in over twenty classes of pharmaceuticals. These derivatives play a crucial role in drug design and development, contributing to the creation of new therapeutic agents .
Biochemistry Research
Biochemists employ 1-Boc-Piperidin-3-Ylpropionic Acid in studying enzyme-catalyzed reactions and metabolic pathways. Its role in the synthesis of biologically active molecules aids in understanding cellular processes and disease mechanisms .
Medicinal Chemistry
The compound is pivotal in medicinal chemistry for the development of new drugs. It serves as a building block for creating compounds with potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory agents .
Organic Synthesis
In organic synthesis, 1-Boc-Piperidin-3-Ylpropionic Acid is used to create complex organic compounds. Its versatility allows chemists to construct a wide array of molecular architectures, which are essential in the development of new synthetic methodologies .
Drug Discovery
This compound is significant in the field of drug discovery, particularly in the synthesis of piperidine-based drugs. Its pharmacophoric features are exploited to discover novel drugs with improved efficacy and safety profiles .
Chemical Research
Researchers utilize 1-Boc-Piperidin-3-Ylpropionic Acid in chemical research to explore new reactions and compounds. Its application extends to the development of catalysts, reagents, and novel materials .
Nanotechnology
Mechanism of Action
properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYVZEUADCRFHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373567 |
Source
|
Record name | 1-Boc-Piperidin-3-Ylpropionic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-Piperidin-3-Ylpropionic Acid | |
CAS RN |
352004-58-1 |
Source
|
Record name | 1-Boc-Piperidin-3-Ylpropionic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-piperidin-3-yl-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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